molecular formula C20H21N3O5 B11300675 2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11300675
M. Wt: 383.4 g/mol
InChI Key: QQSZTWHOIJRKEQ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a propoxyphenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the methoxyphenoxy acetic acid intermediate.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide derivative with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Coupling Reaction: The final step involves the coupling of the methoxyphenoxy acetic acid intermediate with the oxadiazole derivative in the presence of coupling reagents such as EDCI or DCC to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form a corresponding amine derivative.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophilic reagents like nitric acid or halogens.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can be compared with other similar compounds, such as:

    2-(4-methoxyphenoxy)acetic acid: This compound shares the methoxyphenoxy group but lacks the oxadiazole ring and propoxyphenyl group, resulting in different chemical properties and applications.

    2-(4-methoxyphenoxy)-5-chlorobenzoic acid:

    2-methoxyphenyl isocyanate: This compound has a similar methoxyphenyl group but differs in its isocyanate functionality, which imparts distinct reactivity and applications.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H21N3O5/c1-3-12-26-15-10-8-14(9-11-15)19-22-20(23-28-19)21-18(24)13-27-17-7-5-4-6-16(17)25-2/h4-11H,3,12-13H2,1-2H3,(H,21,23,24)

InChI Key

QQSZTWHOIJRKEQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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